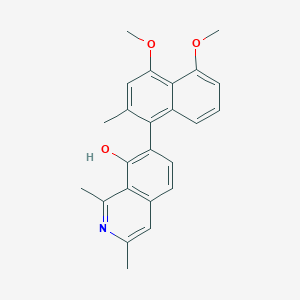
8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol is a complex organic compound with the molecular formula C24H27NO3 and a molecular weight of 377.47608 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring substituted with methoxy and methyl groups, and an isoquinoline moiety.
Méthodes De Préparation
The synthesis of 7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol involves multiple steps, typically starting with the preparation of the naphthalene and isoquinoline precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressures to control the reaction rate and selectivity. The major products formed depend on the type of reaction and the specific conditions employed .
Applications De Recherche Scientifique
7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or marker in biological studies due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the context and the specific targets involved .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-6-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-8-ol
- 7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
These compounds share some structural similarities but differ in specific functional groups or ring structures, which can lead to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
68727-50-4 |
|---|---|
Formule moléculaire |
C24H23NO3 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol |
InChI |
InChI=1S/C24H23NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-12,26H,1-5H3 |
Clé InChI |
JTZHYHRJMAAGGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1C3=C(C4=C(C=C3)C=C(N=C4C)C)O)C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
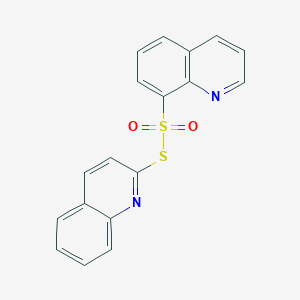
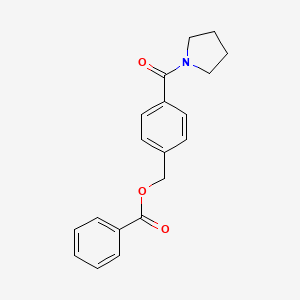
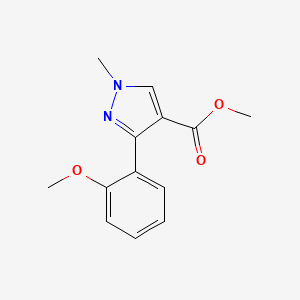

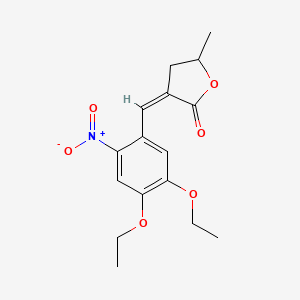
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
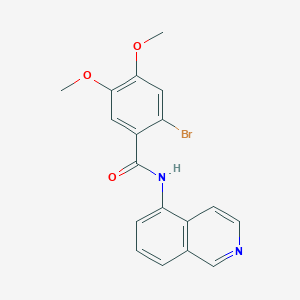
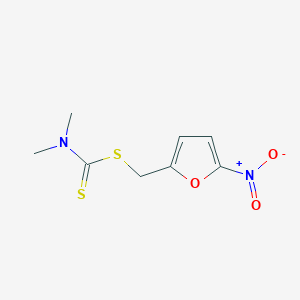
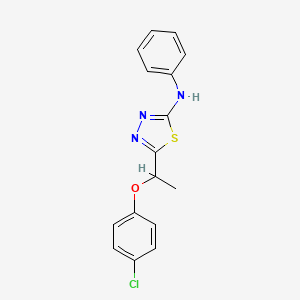
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
